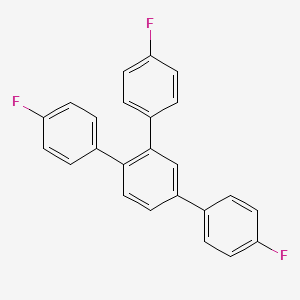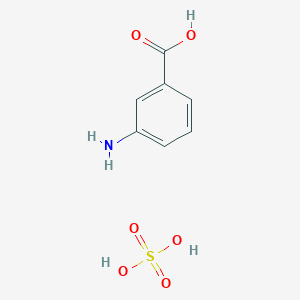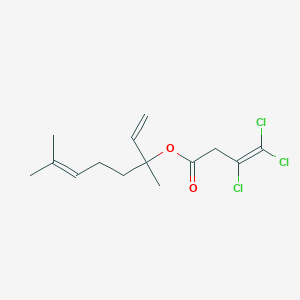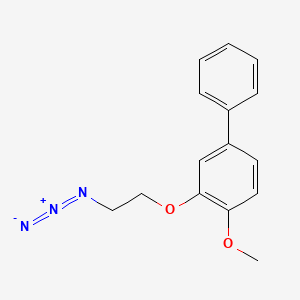
(1R)-1-(Trimethylsilyl)hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(Trimethylsilyl)hexan-1-OL is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Trimethylsilyl)hexan-1-OL typically involves the reaction of hexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hexanol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to optimize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(Trimethylsilyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(Trimethylsilyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis to prevent unwanted reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (1R)-1-(Trimethylsilyl)hexan-1-OL exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups from unwanted reactions. These interactions are mediated through the formation of silicon-oxygen or silicon-carbon bonds, which are relatively stable and resistant to hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(Trimethylsilyl)pentan-1-OL
- (1R)-1-(Trimethylsilyl)butan-1-OL
- (1R)-1-(Trimethylsilyl)propan-1-OL
Uniqueness
(1R)-1-(Trimethylsilyl)hexan-1-OL is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties such as boiling point and solubility. Additionally, the specific stereochemistry of the compound can affect its reactivity and interactions with other molecules, making it a valuable tool in stereoselective synthesis and other applications.
Eigenschaften
CAS-Nummer |
648428-50-6 |
|---|---|
Molekularformel |
C9H22OSi |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
(1R)-1-trimethylsilylhexan-1-ol |
InChI |
InChI=1S/C9H22OSi/c1-5-6-7-8-9(10)11(2,3)4/h9-10H,5-8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
XMSPZMZQELELMJ-SECBINFHSA-N |
Isomerische SMILES |
CCCCC[C@H](O)[Si](C)(C)C |
Kanonische SMILES |
CCCCCC(O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)
![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)

![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)




![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
